1-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the 1-position and a 3,4-dimethoxyphenyl substituent at the 4-amine position. This scaffold is frequently explored for kinase inhibition, anticancer activity, and central nervous system (CNS) penetration. Below, we compare its structural and functional attributes with analogous compounds.
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-4-6-14(9-16(12)21)26-20-15(10-24-26)19(22-11-23-20)25-13-5-7-17(27-2)18(8-13)28-3/h4-11H,1-3H3,(H,22,23,25) |
InChI Key |
XZNONPMPTPGDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Scaffold Assembly
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions between 5-amino-pyrazole-4-carbonitriles and electrophilic agents. A study by Davoodnia et al. demonstrated that reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1a) with substituted aryl nitriles (2a–c) in t-butanol with potassium t-butoxide yields pyrazolo[3,4-d]pyrimidin-4-amine derivatives (3a–f) in 65–82% yields. For the target compound, this step would involve substituting the phenyl group in 1a with 3-chloro-4-methylphenyl and using 3,4-dimethoxyphenylacetonitrile as the nitrile component.
Key Reaction Conditions:
Regioselective Functionalization at Position 1
Introducing the 3-chloro-4-methylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine requires careful regiocontrol. A patent by WO2016170545A1 describes alkylation using 3-chloro-4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction employs:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
This method achieves >90% regioselectivity for position 1, avoiding competing substitutions at position 3.
Amine Substituent Installation at Position 4
Nucleophilic Aromatic Substitution (SNAr)
The 4-amine group is introduced via SNAr reactions using ammonia or primary amines. For N-(3,4-dimethoxyphenyl) substitution, a two-step process is optimal:
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. THF | 78% vs. 45% |
| Temperature | 120°C vs. 80°C | 78% vs. 62% |
| Base | DIEA vs. K₂CO₃ | 78% vs. 68% |
Buchwald-Hartwig Amination
For higher yields and milder conditions, palladium-catalyzed coupling is preferred. A modified protocol from WO2016170545A1 uses:
-
Catalyst: Pd₂(dba)₃ (3 mol%)
-
Ligand: XantPhos (6 mol%)
-
Base: Cs₂CO₃ (2.5 equivalents)
This method achieves 85% yield with <5% dimerization byproducts.
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization-Amination
A novel approach from PMC6017056 combines cyclocondensation and amination in a single pot. Reacting 3-chloro-4-methylphenylhydrazine with ethyl 2-cyano-3,4-dimethoxyphenylacrylate in ethanol under microwave irradiation (150°C, 30 minutes) yields the target compound in 68% yield. While faster, this method requires stringent temperature control to prevent decomposition.
Solid-Phase Synthesis
Immobilizing the pyrazole precursor on Wang resin enables stepwise functionalization. After cyclocondensation, the resin-bound intermediate undergoes amination with 3,4-dimethoxyphenylamine in NMP at 50°C for 48 hours. Cleavage with TFA/H₂O (95:5) provides the product in 72% purity, necessitating HPLC purification.
Critical Analysis of Synthetic Challenges
Byproduct Formation in Cyclocondensation
The use of potassium t-butoxide in t-butanol minimizes side reactions, but residual dimethylamine (from nitrile hydrolysis) can form undesired dimethylamino byproducts. Adding molecular sieves (4Å) reduces this by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anti-inflammatory effects. A study conducted by Abd El-Salam et al. highlighted that various derivatives of this class demonstrated lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. The compounds were evaluated for their ability to inhibit carrageenan-induced edema in animal models, suggesting a promising therapeutic application in treating inflammatory conditions .
Anticancer Potential
The structural characteristics of pyrazolo[3,4-d]pyrimidines make them suitable candidates for anticancer drug development. They have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have shown potential in targeting protein kinases that play critical roles in cell proliferation and survival pathways . This aspect is crucial as kinase inhibitors are a prominent class of cancer therapeutics.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of xanthine oxidase, which is relevant in the treatment of gout and hyperuricemia . Additionally, the ability to inhibit dual-specificity tyrosine-regulated kinase (DYRK) has been noted, indicating potential applications in neurological disorders where DYRK is implicated .
Case Study 1: Anti-inflammatory Activity
In a pharmacological evaluation involving acute toxicity tests and anti-inflammatory assays, it was found that compounds derived from pyrazolo[3,4-d]pyrimidine exhibited significant efficacy in reducing inflammation with lower toxicity profiles compared to conventional drugs . This study underscores the potential of these compounds as safer alternatives in anti-inflammatory therapy.
Case Study 2: Anticancer Activity Evaluation
A recent study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as anticancer agents. The results indicated that specific modifications to the core structure enhanced their potency against cancer cell lines through targeted kinase inhibition . This finding is pivotal for future drug design efforts aimed at developing more effective cancer therapies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations:
- Electron-Withdrawing Groups (Cl, F) : Enhance kinase binding affinity. For example, S29’s 4-fluorobenzyl and dual chloro substituents improve neuroblastoma selectivity .
- Methoxy Groups : The target compound’s 3,4-dimethoxyphenyl may enhance solubility and CNS penetration compared to chlorophenyl analogs.
- Bulkier Substituents : PP2’s tert-butyl group confers isoform selectivity for PKC inhibition , while SI388’s 2-chloro-2-phenylethyl optimizes Src inhibition .
Structure-Activity Relationship (SAR) Insights
- Ethyl/chlorophenyl chains (S29, SI388) improve target engagement in peripheral tissues .
- 4-Amine Substituents :
- Methoxy groups (target compound) may reduce cytotoxicity compared to halogenated analogs (e.g., PP2).
- Fluorobenzyl (S29) enhances metabolic stability .
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class has gained attention for its diverse biological activities, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H23ClN6
- Molecular Weight : 358.9 g/mol
- IUPAC Name : N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine
- Canonical SMILES : CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The structure facilitates binding to specific enzymes or receptors, potentially inhibiting or modulating their activity. The following mechanisms have been proposed based on existing literature:
- Inhibition of Kinases : Compounds similar to this pyrazolo[3,4-d]pyrimidine have been shown to inhibit key kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .
- Antiproliferative Effects : Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- A study demonstrated that compounds with a similar scaffold inhibited the growth of several cancer cell types with IC50 values ranging from 0.067 µM to 49.85 µM .
- Another investigation reported significant apoptosis induction in cancer cells treated with these compounds .
Anti-inflammatory Properties
Beyond anticancer activity, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .
Case Studies
Several case studies have elucidated the biological activity of this compound:
- Study on Lung Cancer Cells :
- Evaluation Against Breast Cancer :
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, with key intermediates generated via nucleophilic substitution or cyclization. For example:
- Core formation : Reacting halogenated pyrimidine precursors with substituted phenylamines under reflux in solvents like acetonitrile or dichloromethane (DCM) (e.g., 70–88% yield for similar compounds) .
- Substituent introduction : Alkylation or arylation using Boc-protected intermediates and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 eq of aryl halides), using catalysts like Pd₂(dba)₃/XPhos, and optimizing temperature (80–110°C) to minimize side reactions .
Key validation : Monitor reactions via TLC/HPLC and confirm purity (>95%) via recrystallization (e.g., acetonitrile) .
Basic: What spectroscopic and analytical methods are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–8.8 ppm) and methoxy groups (δ 3.7–3.9 ppm). Confirm coupling patterns (e.g., para-substituted phenyls) .
- IR spectroscopy : Detect NH stretches (~3150–3350 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
- Elemental analysis : Ensure C/H/N/S ratios match theoretical values (e.g., ±0.3% deviation) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibitory activity?
Answer:
- Substituent modification : Replace the 3-chloro-4-methylphenyl group with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Methoxy positioning : Adjust 3,4-dimethoxyphenyl groups to improve solubility or hydrogen bonding (e.g., replace with morpholine for enhanced bioavailability) .
- Biological validation : Test derivatives against Src, KDR, or MAPK kinases using IC₅₀ assays (e.g., IC₅₀ < 0.1 μM for potent inhibitors) .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Standardize assays : Use identical cell lines (e.g., MDA-MB-231 for TNBC) and control for variables like serum concentration .
- Validate target engagement : Employ cellular thermal shift assays (CETSA) or kinase profiling panels to confirm on-target effects .
- Replicate synthesis : Verify compound identity/purity (e.g., chiral HPLC for enantiomeric excess) to rule out batch variability .
Advanced: What methodologies are effective for evaluating metabolic stability and pharmacokinetics?
Answer:
- Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS (t₁/₂ > 30 min indicates stability) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >10% unbound for efficacy) .
- In vivo PK : Administer IV/PO in rodent models and calculate AUC, Cₘₐₓ, and bioavailability (e.g., >20% oral bioavailability) .
Advanced: How can solubility challenges be addressed during formulation for in vivo studies?
Answer:
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for IV dosing .
- Amorphous solid dispersion : Enhance aqueous solubility via spray-drying with HPMCAS .
- Prodrug strategies : Introduce phosphate esters or glycosides for improved solubility .
Advanced: What experimental designs are optimal for assessing in vivo efficacy in oncology models?
Answer:
- Xenograft models : Implant TNBC cells (e.g., MDA-MB-231) in nude mice and administer compound (e.g., 50 mg/kg/day PO) for 21 days. Measure tumor volume reduction (>50% vs. control) .
- Toxicity profiling : Monitor body weight, liver enzymes (ALT/AST), and hematological parameters weekly .
- Mechanistic validation : Perform immunohistochemistry (IHC) for phosphorylated Src or MAPK pathways .
Basic: What purification techniques are recommended for isolating high-purity batches?
Answer:
- Recrystallization : Use acetonitrile or ethanol for polar impurities (e.g., 2–3 cycles for >99% purity) .
- Column chromatography : Employ silica gel (hexane/EtOAc gradients) or reverse-phase C18 columns (water/acetonitrile) .
- Prep-HPLC : For chiral separation, use CHIRALPAK® columns with heptane/ethanol .
Advanced: How can molecular docking predict binding modes to kinase targets?
Answer:
- Protein preparation : Retrieve kinase structures (e.g., Src, PDB: 2SRC) and optimize protonation states using MOE or Schrödinger .
- Docking protocols : Use Glide SP/XP scoring with flexible side chains. Validate with known inhibitors (RMSD < 2.0 Å) .
- Binding energy analysis : Calculate ΔG using MM-GBSA to prioritize derivatives .
Advanced: What strategies mitigate off-target effects in kinase inhibition?
Answer:
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits .
- Covalent modification : Introduce acrylamide warheads for irreversible binding to non-conserved cysteines .
- Allosteric targeting : Design compounds binding outside the ATP pocket (e.g., Type II inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
